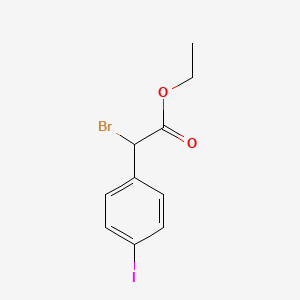

Ethyl 2-bromo-2-(4-iodophenyl)acetate

Descripción

Ethyl 2-bromo-2-(4-iodophenyl)acetate is a halogenated ester with a brominated α-carbon and a 4-iodophenyl substituent. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and functional materials . Its reactivity stems from the electron-withdrawing bromine and iodine atoms, which enhance electrophilic character at the α-position. This article provides a detailed comparison with structurally related compounds, focusing on synthesis, reactivity, physical properties, and applications.

Propiedades

Número CAS |

15250-48-3 |

|---|---|

Fórmula molecular |

C10H10BrIO2 |

Peso molecular |

368.99 g/mol |

Nombre IUPAC |

ethyl 2-bromo-2-(4-iodophenyl)acetate |

InChI |

InChI=1S/C10H10BrIO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 |

Clave InChI |

DNXZCOQTMKLDDL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C1=CC=C(C=C1)I)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2-(4-iodophenyl)acetate typically involves the esterification of 2-bromo-2-(4-iodophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Types of Reactions:

Substitution Reactions: Ethyl 2-bromo-2-(4-iodophenyl)acetate can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the Finkelstein reaction.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products: The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Aplicaciones Científicas De Investigación

Ethyl 2-bromo-2-(4-iodophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of ethyl 2-bromo-2-(4-iodophenyl)acetate involves its interaction with specific molecular targets. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product . The presence of bromine and iodine atoms makes it a versatile intermediate for various synthetic applications.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key analogs differ in the phenyl substituent (e.g., Br, NO₂, OMe, F) or ester group (e.g., ethyl, isopropyl). Below is a comparative analysis:

Substituent Impact:

- Electron-Withdrawing Groups (Br, NO₂, I): Increase electrophilicity at the α-carbon, facilitating nucleophilic substitution or cyclization reactions .

- Electron-Donating Groups (OMe) : Reduce reactivity but improve solubility in polar solvents .

- Halogen Size (I vs. Br) : The larger iodine atom enhances steric bulk and polarizability, influencing crystal packing (useful in X-ray crystallography) and radical stability .

Common Strategies:

- Alkylation of Phenols: Ethyl bromoacetate reacts with substituted phenols (e.g., p-nitrophenol) under basic conditions (K₂CO₃/KI) to form esters .

- Coupling Reactions : For example, ethyl 2-bromo-2-(4-bromophenyl)acetate is synthesized via nucleophilic substitution in DMF with TEA .

- Phosphorylation : Ethyl 2-bromo-2-(trimethoxyphenyl)acetate reacts with triethyl phosphite to form phosphorylated derivatives .

Key Differences:

- Reduction of Nitro Groups: Ethyl 2-bromo-2-(4-nitrophenyl)acetate is reduced to amino derivatives using Fe/NH₄Cl , whereas bromo/iodo analogs lack this pathway.

- Steric Effects : Bulky substituents (e.g., naphthyl) lead to side reactions, such as hydroxylation instead of nitrosation .

Reactivity:

- Photoredox Catalysis : Ethyl 2-bromo-2-(4-bromophenyl)acetate undergoes selective debromination under green light (-0.8 V vs. SCE), while aryl bromine requires blue light (-1.7 V) .

- Cyclization: Forms thiazoles (with thioamides) or benzoxazoles (with aminophenols) .

Physical Properties

- Melting Points: Electron-withdrawing groups (e.g., NO₂) increase melting points (e.g., 115°C for nitrophenyl analog ), while bulky substituents (e.g., naphthyl) result in oils .

- Solubility: Methoxy and amino groups enhance water solubility; halogenated analogs are more soluble in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.